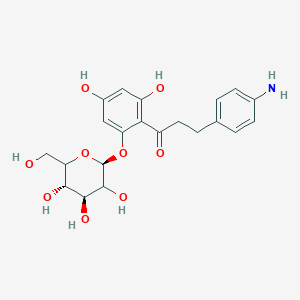

4-Aminophlorizin

Description

Historical Context of Phlorizin (B1677692) Derivatives in Biochemical Research

The story of 4-Aminophlorizin is rooted in the long history of its parent compound, phlorizin. Isolated from the bark of apple trees in 1835, phlorizin was later discovered to induce glucosuria (the excretion of glucose into the urine) by inhibiting glucose reabsorption in the kidneys. nih.govlabmix24.com This property made phlorizin a foundational tool for renal physiology research. For decades, it was used to study the mechanisms of glucose transport, long before the specific proteins responsible were identified. nih.gov

In the mid-20th century, with the advent of more advanced biochemical techniques, researchers began to synthesize derivatives of phlorizin to probe the glucose transport system with greater precision. The goal was to create molecules that could not only inhibit the transporters but also be used to identify and characterize them. This led to the development of photoaffinity labels, which are molecules that can be activated by light to form a covalent bond with their target protein, allowing for its identification.

Rationale for Investigating this compound as a Research Probe

The primary rationale for the synthesis and investigation of this compound was its potential as a precursor to a photoaffinity label for the glucose transport system. The amino group (—NH₂) on the phlorizin backbone serves as a versatile chemical handle. This functional group can be readily converted into other reactive groups, such as an azide (B81097) (—N₃).

Indeed, this compound was synthesized to create 4-Azidophlorizin. nih.gov An azide group can be converted into a highly reactive nitrene upon photolysis (exposure to UV light), which can then form a stable covalent bond with nearby amino acid residues of the protein it is bound to. This process, known as photoaffinity labeling, allows researchers to "tag" and subsequently identify the protein that the probe was interacting with. nih.gov Therefore, this compound itself is a high-affinity probe, and its azido (B1232118) derivative is a powerful tool for identifying the components of the glucose transport machinery. Current time information in Bangalore, IN.labmix24.comlgcstandards.com

Overview of Current Academic Research Paradigms Applied to this compound

The application of this compound and its derivatives falls under several key paradigms in chemical biology research:

Target Identification: The primary use of this compound has been in the identification of the sodium-glucose cotransporters. By converting it to 4-Azidophlorizin, researchers were able to covalently label and identify a 72 kDa protein in rabbit intestinal brush border membranes as a component of the Na⁺,D-glucose transporter, now known as SGLT1. nih.govescholarship.org This was a landmark achievement in the field, providing a molecular identity to a long-studied physiological process. physiology.org

Binding Site Characterization: Once the target protein is identified, probes like this compound can be used to map its binding site. By analyzing which parts of the protein are labeled by the photoaffinity probe, researchers can deduce the three-dimensional structure of the binding pocket. Studies using azido-phlorizin derivatives have helped to locate the phlorizin binding site within a specific loop region of the SGLT1 protein. researchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis of derivatives like this compound is a classic example of SAR studies. By systematically modifying the structure of phlorizin and observing the effects on its binding affinity and inhibitory activity, researchers can understand which parts of the molecule are essential for its function. For instance, the affinity of 4-Azidophlorizin for the glucose transporter was compared to that of phlorizin to ensure that the modification did not significantly compromise its binding. nih.gov

Single-Molecule Studies: More recently, advanced biophysical techniques like single-molecule force spectroscopy have been used to study the interaction between aminophlorizin and SGLT1 at the single-molecule level. These studies provide detailed insights into the dynamics of binding and unbinding, including the forces involved and the lifetime of the interaction.

Detailed Research Findings

Research involving this compound and its derivatives has yielded quantitative data on their interaction with glucose transporters.

One of the foundational studies on a derivative of this compound, 4-Azidophlorizin, compared its inhibitory constants (Ki) with that of the parent compound, phlorizin, in brush border membrane vesicles from different animal species. The inhibitory constant is a measure of the probe's affinity for the transporter; a lower Ki indicates a higher affinity.

Inhibitory Constants (Ki) of 4-Azidophlorizin and Phlorizin

| Compound | Species | Membrane Source | Inhibitory Constant (Ki) in µM |

|---|---|---|---|

| 4-Azidophlorizin | Rat | Kidney | 3.2 - 5.2 |

| Phlorizin | Rat | Kidney | ~5 |

| 4-Azidophlorizin | Rabbit | Intestine/Kidney | Ki' values 15-20 times larger than in rat |

This table summarizes the inhibitory constants of 4-Azidophlorizin compared to phlorizin in different biological preparations. The data indicates that in rats, the azide derivative has a comparable affinity to phlorizin, while in rabbits, its affinity is lower. nih.gov

More contemporary research using single-molecule force spectroscopy has provided a detailed look at the binding dynamics of aminophlorizin with the sodium-glucose cotransporter 1 (SGLT1). This technique measures the force required to unbind a single ligand from its receptor and can be used to calculate the dissociation rate constant (koff), which is the rate at which the ligand detaches from the protein.

Binding Dynamics of Aminophlorizin to SGLT1

| Parameter | 10 °C | 37 °C |

|---|---|---|

| Dissociation Rate Constant (koff) in s-1 | 0.34 ± 0.03 | 1.00 ± 0.06 |

This table shows the dissociation rate constant (koff) for the interaction between aminophlorizin and SGLT1 at different temperatures. A higher koff value indicates a faster dissociation and a shorter lifetime of the complex. The data reveals that the aminophlorizin-SGLT1 complex is less stable at physiological temperature (37 °C) compared to a lower temperature (10 °C).

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO9/c22-11-4-1-10(2-5-11)3-6-13(25)17-14(26)7-12(24)8-15(17)30-21-20(29)19(28)18(27)16(9-23)31-21/h1-2,4-5,7-8,16,18-21,23-24,26-29H,3,6,9,22H2/t16?,18-,19+,20?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUNSRHGQVWZJN-NFRVFMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3C([C@H]([C@@H](C(O3)CO)O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675603 | |

| Record name | 2-[3-(4-Aminophenyl)propanoyl]-3,5-dihydroxyphenyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82628-89-5 | |

| Record name | 2-[3-(4-Aminophenyl)propanoyl]-3,5-dihydroxyphenyl beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Aminophlorizin

Established Synthetic Pathways for 4-Aminophlorizin Preparation

The preparation of aminophlorizin derivatives primarily relies on chemical synthesis starting from the natural product phlorizin (B1677692). While specific chemo-enzymatic routes for this compound are not extensively documented, the principles of organic synthesis provide a clear pathway.

Organic Synthesis Approaches for this compound

The predominant method for synthesizing aminophlorizin involves a two-step process: regioselective nitration of the phlorizin molecule followed by reduction of the introduced nitro group to an amine. Phlorizin, a dihydrochalcone (B1670589) glucoside, has two aromatic rings (A and B) that can be functionalized. The A-ring is activated by multiple hydroxyl groups, making it susceptible to electrophilic aromatic substitution.

The synthesis of 3-aminophlorizin, a closely related isomer, is well-documented and serves as a representative example of this synthetic approach. nih.gov

Nitration: Phlorizin is treated with a nitrating agent, such as nitric acid, under controlled conditions. The reaction typically targets the most nucleophilic positions on the aromatic rings. Due to the activating effect of the hydroxyl groups, substitution occurs preferentially on the A-ring at the C-3 position. This yields 3-nitrophlorizin. nih.gov

Reduction: The resulting nitro-phlorizin intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂). A common method for this transformation is catalytic hydrogenation using a metal catalyst like palladium or platinum. nih.gov Alternatively, more modern and rapid reduction methods, such as using a sodium borohydride (B1222165) (NaBH₄) system in combination with a transition metal salt like nickel(II) chloride (NiCl₂·6H₂O), can be employed for the efficient reduction of nitroarenes to their corresponding amines in aqueous solutions. asianpubs.org This latter method is noted for its high efficiency and short reaction times at room temperature. asianpubs.org

While the synthesis of 3-aminophlorizin is clearly described, the specific synthesis of the this compound isomer (CAS 82628-89-5) is less detailed in the available literature. aksci.com However, the general pathway of nitration and subsequent reduction remains the most plausible organic synthesis route. Achieving regioselectivity for the C-4 position would require specific directing groups or alternative synthetic strategies that are not prominently reported.

Chemo-Enzymatic Synthesis Strategies for this compound

Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve high selectivity and efficiency. While specific protocols for this compound are not widely published, the methodology offers potential avenues for its synthesis. Enzymes like glycosidases, for instance, exhibit transglycosylation activity, which allows for the transfer of carbohydrate moieties to various compounds. glycoforum.gr.jp

Potential chemo-enzymatic strategies could involve:

Enzymatic Glycosylation: An aminophloretin aglycone (the non-sugar part of the molecule) could be synthesized chemically and then selectively glycosylated using an engineered glycosyltransferase to produce this compound.

Regioselective Modification: Enzymes could be used for regioselective oxidation or other transformations on the phlorizin scaffold to prepare a precursor for amination. For example, engineered oxidases have been used for the regioselective oxidation of glycosides to create keto-derivatives, which can then be chemically modified further. rsc.org

These approaches remain largely theoretical for this compound, as current research more frequently employs purely chemical methods for its preparation and derivatization. nih.govglycoforum.gr.jprsc.org

Synthesis of Chemically Modified this compound Analogues

The amino group on the aminophlorizin scaffold serves as a versatile chemical handle for synthesizing a diverse range of analogues. This functionalization is key to developing tools for biochemical and physiological research.

Strategies for Structural Diversification of the this compound Scaffold

Once synthesized, aminophlorizin can be readily modified to create new derivatives with varied properties. The primary strategy for diversification involves leveraging the nucleophilicity of the amino group to form new covalent bonds. Research on 3-aminophlorizin has demonstrated the synthesis of several analogues through standard acylation and substitution reactions. nih.gov This approach allows for the late-stage diversification of the complex molecular scaffold, enabling the creation of multiple derivatives from a common intermediate. nih.gov

Table 1: Examples of Structural Diversification from an Aminophlorizin Scaffold

| Aminophlorizin Isomer | Reagent/Reaction Type | Resulting Analogue | Reference |

|---|---|---|---|

| 3-Aminophlorizin | Bromoacetyl bromide (Acylation) | 3-Bromoacetamidophlorizin | nih.gov |

| 3-Aminophlorizin | Dansyl chloride (Sulfonylation) | 3-Dansylphlorizin | nih.gov |

| 3-Aminophlorizin | Azide (B81097) introduction (e.g., via diazotization) | 3-Azidophlorizin | nih.gov |

These modifications introduce new functional groups that can alter the compound's biological activity, solubility, and utility in research applications.

Generation of Bioconjugatable this compound Derivatives for Probe Development

A key application of aminophlorizin analogues is in the development of molecular probes to study biological systems, particularly sodium-glucose cotransporters (SGLTs). nih.gov The amino group is an ideal site for attaching reporter tags, affinity labels, or tethers for biophysical studies.

Affinity Labels: Derivatives like 3-bromoacetamidophlorizin are designed as potential affinity labels. The bromoacetamido group is an electrophile that can form a covalent bond with nucleophilic amino acid residues (like cysteine or histidine) in the binding site of a target protein, allowing for permanent labeling and identification of the binding pocket. nih.gov 3-azidophlorizin serves a similar purpose, as the azido (B1232118) group can be used for photoaffinity labeling or for "click chemistry" reactions. nih.govugent.be

Fluorescent Probes: 3-Dansylphlorizin is a fluorescent derivative. The dansyl group is a well-known fluorophore, and attaching it to the phlorizin scaffold allows researchers to visualize the binding of the molecule to its target using fluorescence microscopy or spectroscopy. nih.gov

Biophysical Tethers: In other studies, amino-phlorizin has been synthesized and tethered to the tip of an atomic force microscopy (AFM) cantilever. rsc.org This allows for the direct measurement of binding forces between a single phlorizin molecule and its transporter protein, providing detailed insights into the mechanics of their interaction. rsc.org

Table 2: Bioconjugatable Aminophlorizin Derivatives and Their Applications

| Derivative | Conjugatable Group | Application | Reference |

|---|---|---|---|

| 3-Bromoacetamidophlorizin | Bromoacetamido | Potential affinity label for covalent binding studies | nih.gov |

| 3-Azidophlorizin | Azido | Potential affinity label (photoaffinity or click chemistry) | nih.gov |

| 3-Dansylphlorizin | Dansyl | Fluorescent probe for binding visualization | nih.gov |

| Amino-phlorizin | Amine (for linking) | Tethering to AFM tips for biophysical measurements | rsc.org |

Methodological Advancements in this compound Synthesis for Research Scale

Advancements in organic synthesis can be applied to improve the preparation of this compound for research purposes, focusing on efficiency, yield, and milder reaction conditions. While large-scale synthesis protocols for aminophlorizin are not common, improvements in key chemical transformations are relevant.

A significant advancement lies in the reduction of the nitro-phlorizin intermediate. Traditional catalytic hydrogenation can sometimes be slow or require specialized equipment (e.g., for handling hydrogen gas under pressure). The use of systems like NaBH₄/NiCl₂·6H₂O in an aqueous solvent offers a more practical alternative for research-scale synthesis. asianpubs.org This method is characterized by:

Rapid Reaction Times: Reductions are often complete within 5-20 minutes at room temperature. asianpubs.org

High Efficiency: It provides good to excellent yields for a variety of nitroarenes. asianpubs.org

Simple Work-up: The procedure is generally straightforward, making it suitable for laboratory settings. asianpubs.org

Furthermore, progress in regioselective synthesis, for example using novel palladium catalysts or confined reaction media like eutectogels, could pave the way for more controlled and direct functionalization of the phlorizin scaffold. rsc.orgorganic-chemistry.org Such methods could potentially allow for the direct synthesis of the this compound isomer with higher precision, avoiding the generation of mixed isomers that require difficult separation.

Molecular and Cellular Mechanisms of Action of 4 Aminophlorizin in Model Systems

Investigations into 4-Aminophlorizin-Target Interactions

Research into this compound's mechanism of action begins with its direct physical interaction with biological macromolecules, particularly the family of sodium-glucose cotransporters (SGLTs).

The affinity of this compound for its biological targets has been quantitatively studied, particularly its interaction with the sodium-glucose cotransporter 1 (SGLT1). The interactions between macromolecules and other molecules are dependent on weak, noncovalent forces such as the hydrophobic effect, ionic interactions, and hydrogen bonds. asbmb.org The specificity and affinity of these interactions are crucial for biological function. asbmb.org

Single-molecule force spectroscopy has been employed to probe the binding dynamics between this compound and SGLT1 expressed in living cells. nih.gov These studies revealed that the lifetime of the bond between this compound and SGLT1 is temperature-dependent. Unlike some other ligands, the aminophlorizin-SGLT1 complex lifetime is shorter at higher physiological temperatures, suggesting a specific, temperature-sensitive conformation for the binding site. nih.govresearchgate.net The dissociation rate (k_off) increases significantly with a rise in temperature, indicating a faster unbinding process at 37°C compared to 10°C. nih.gov

| Temperature (°C) | Dissociation Rate Constant (k_off) (s⁻¹) | Source |

|---|---|---|

| 10 | 0.34 ± 0.03 | nih.gov |

| 37 | 1.00 ± 0.06 | nih.gov |

This compound functions by modulating the activity of transporter proteins, which can be considered a form of enzyme modulation. nih.gov Its parent compound, phlorizin (B1677692), is a well-established competitive inhibitor of SGLT family members. researchgate.netresearchgate.net This inhibition mechanism involves the compound binding to the transporter, thereby preventing the binding and translocation of the natural substrate, glucose.

The interaction is a two-step process: an initial binding event is followed by a conformational change (isomerization) that stabilizes the inhibitor-transporter complex. researchgate.net The binding of phlorizin and its analogs involves both the sugar-binding site and a distinct aglucone-binding site on the transporter. rsc.org For SGLT1, a major part of this binding pocket is located on an extracellularly oriented segment of loop 13, a C-terminal structure of the protein. researchgate.netresearchgate.net The modulation is achieved by physically occupying the binding sites, which blocks the normal transport cycle. Allosteric regulation, where a modulator binds to a site distant from the active site to alter activity, is another fundamental mechanism of enzyme modulation, though the primary mechanism for phlorizin appears to be competitive. rsc.org

This compound is an analog of phlorizin, a compound known to inhibit SGLT transporters. rsc.org SGLT1 is primarily responsible for glucose and galactose absorption in the small intestine, while SGLT2 is the main transporter for glucose reabsorption in the kidneys. rsc.org Both SGLT1 and SGLT2 are inhibited by phlorizin and its derivatives, which act from the extracellular side. rsc.org

While direct comparative data for this compound is limited, the inhibition profile of phlorizin provides a strong model. Kinetic studies have established a rank order of inhibition sensitivity among SGLT family members as SGLT2 > SGLT1 > SGLT4 > SGLT3. researchgate.netrsc.org This suggests that phlorizin and its high-affinity analogs have a higher affinity for SGLT2 than for SGLT1. researchgate.netrsc.org The interaction with SGLT1 is nonetheless potent, with phlorizin showing an affinity approximately 1000-fold higher than that of glucose. rsc.org The binding pocket for the aglucone portion of the inhibitor, located in the C-terminal loop 13, is a key feature in the interaction with SGLT1. researchgate.net The structural similarities among the phlorizin-sensitive SGLTs suggest a common mechanism of inhibition where the glucoside moiety of the inhibitor interacts with the sugar-binding residues and the aglucone part interacts with the separate aglucone-binding domain. researchgate.netrsc.org

Modulation of Intracellular Signaling Pathways by this compound

The binding of this compound to its target transporters at the cell surface directly modulates intracellular conditions by altering substrate influx, which can be viewed as an interruption of a signaling cascade at its earliest point. A signaling pathway is a series of molecular events that transmit information from the cell's exterior to its interior, leading to a specific cellular response. genscript.com

Upstream signaling events are the initial steps in a pathway, typically involving the binding of a ligand to a receptor. wikipedia.org In the context of this compound, the primary upstream event is its direct binding to and inhibition of SGLT transporters on the plasma membrane. rsc.org SGLT transporters use the sodium gradient to drive glucose into cells; therefore, their function is the initiating "signal" in this context. rsc.org

By competitively inhibiting the transporter, this compound blocks the binding of glucose and the subsequent conformational changes required for transport. researchgate.net This action effectively prevents the transduction of the signal, which is the cotransport of sodium and glucose into the cytoplasm. rsc.org The primary upstream effect is, therefore, the immediate blockade of the transporter's function at the cell surface, preventing the influx of these solutes and the initiation of any downstream events that depend on them.

Downstream effectors are the molecules and pathways that execute the final cellular response triggered by a signal. genscript.comopenaccessjournals.com The primary downstream consequence of this compound's action is the reduction of intracellular glucose and sodium concentrations that would have resulted from SGLT activity. This alteration in cellular homeostasis can trigger a variety of effector pathway responses.

For example, a decrease in glucose uptake would directly impact cellular metabolism, forcing cells to rely on other energy sources. This can influence pathways like glycolysis and cellular respiration. Similarly, altering sodium influx can affect the membrane potential and the function of other sodium-dependent cellular processes. The ultimate cellular responses can be diverse, potentially including changes in gene expression, the activity of metabolic enzymes, or other adjustments to maintain cellular homeostasis in the absence of the expected glucose supply. genscript.com

Cellular Phenotypes Induced by this compound In Vitro

Despite a comprehensive search of scientific literature, no specific studies detailing the in vitro effects of the chemical compound this compound on cellular phenotypes were identified. The following sections outline the established methodologies and general principles for investigating such effects, which would be applicable should research on this compound become available.

Perturbations in Cellular Metabolic Processes

The study of how a compound like this compound might alter cellular metabolism involves a variety of in vitro techniques. mdpi.com Cellular metabolism encompasses all the biochemical reactions that occur within a cell to maintain life. bmglabtech.com These processes are broadly categorized into catabolism, the breakdown of molecules to obtain energy, and anabolism, the synthesis of all compounds needed by the cells. bmglabtech.com

Perturbations in these pathways can be assessed using several methods. Assays that measure the activity of mitochondrial enzymes, such as those involving tetrazolium dyes like MTT, are widely used to get an indication of metabolic activity, which is often correlated with cell viability. mdpi.comscispace.com These assays rely on the principle that metabolically active cells can reduce the dye into a colored formazan (B1609692) product, which can be quantified. scispace.com

More detailed analyses can be achieved through metabolomics, which involves the comprehensive study of metabolites in a biological system. mdpi.com This approach can provide a snapshot of the metabolic state of a cell culture and how it shifts over time or in response to a compound. mdpi.com For instance, researchers can track the consumption of key nutrients like glucose and the production of lactate (B86563) to understand the effects on glycolysis. libretexts.org Stable isotope tracing is another powerful technique that allows for the measurement of flux through specific metabolic pathways. elifesciences.org

Table 1: Common In Vitro Assays for Assessing Cellular Metabolism

| Assay Type | Principle | Information Gained |

| Tetrazolium Reduction (e.g., MTT, XTT) | Enzymatic reduction of tetrazolium salts to colored formazan products by metabolically active cells. nih.gov | General metabolic activity, often used as a proxy for cell viability. mdpi.comnih.gov |

| Resazurin (B115843) Reduction (e.g., alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. thermofisher.com | Measurement of the reducing power of metabolically active cells. thermofisher.com |

| ATP Detection | Quantification of ATP levels, typically through luciferase-based luminescence assays. nih.gov | Indicator of cellular energy status and viability. nih.gov |

| Glucose Uptake/Lactate Production | Measurement of glucose consumption from and lactate secretion into the culture medium. | Assessment of glycolytic activity. |

| Metabolomics | Comprehensive analysis of small molecule metabolites in a cell sample. mdpi.com | Detailed profile of metabolic pathways and their perturbations. mdpi.comnih.gov |

Influence on Cell Cycle Progression and Cellular Viability as Research Parameters

Cell cycle analysis is often performed using flow cytometry. wikipedia.org Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). wikipedia.org The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the distinction between cells in the G0/G1, S, and G2/M phases of the cell cycle. wikipedia.org The introduction of a compound could lead to an arrest in a specific phase of the cell cycle, which would be observable as an accumulation of cells in that phase. wikipedia.org For more detailed analysis, the incorporation of nucleotide analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) can be measured to specifically identify cells undergoing DNA synthesis (S phase). bdbiosciences.com

The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs). mdpi.comfrontiersin.org The progression through the different phases is controlled by the sequential activation and deactivation of these protein complexes. mdpi.com Therefore, a compound could influence the cell cycle by affecting the expression or activity of these regulatory proteins.

Table 2: Methods for Analyzing Cell Cycle and Viability

| Parameter | Method | Principle |

| Cell Viability | ||

| Dye Exclusion (e.g., Trypan Blue) | Viable cells with intact membranes exclude the dye, while non-viable cells do not. scispace.com | |

| Metabolic Assays (e.g., MTT, Resazurin) | Measurement of metabolic activity as an indicator of viability. mdpi.comscispace.com | |

| ATP Assay | Quantification of intracellular ATP as a marker of viable cells. nih.gov | |

| Cell Cycle Progression | ||

| DNA Content Analysis (Flow Cytometry) | Staining of DNA with fluorescent dyes (e.g., PI, DAPI) to determine the distribution of cells in G0/G1, S, and G2/M phases. wikipedia.org | |

| BrdU Incorporation Assay | Detection of the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S phase. bdbiosciences.com | |

| Protein Expression Analysis (e.g., Western Blot, Immunofluorescence) | Measurement of the levels of key cell cycle regulatory proteins like cyclins and CDKs. mdpi.com |

Effects on Cellular Differentiation and Morphogenesis

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. wikipedia.org This process involves significant changes in gene expression, cell size, shape, and metabolic activity. wikipedia.org In vitro, differentiation can be induced in stem cells or progenitor cells by treating them with specific growth factors or chemical compounds. nih.govcreative-diagnostics.com To study the effect of a compound like this compound on differentiation, one would typically use a well-established cell line capable of differentiating into a specific lineage, such as myoblasts differentiating into muscle cells or pre-adipocytes into fat cells. The extent of differentiation is then assessed by looking for the expression of cell-type-specific markers. nih.gov

Morphogenesis refers to the biological processes that give rise to the shape of an organism or its parts. wikipedia.org At the cellular level, this involves coordinated changes in cell shape, adhesion, and migration. mit.edu In vitro models of morphogenesis can include the formation of three-dimensional structures like spheroids or organoids. dkfz.de The effect of a compound on these processes could be evaluated by microscopy, tracking changes in cell shape, organization, and the expression of proteins involved in the cytoskeleton and cell adhesion. elifesciences.org

Table 3: Techniques for Studying Cellular Differentiation and Morphogenesis

| Process | Key Methodologies | Markers/Endpoints |

| Cellular Differentiation | ||

| Immunocytochemistry/Immunofluorescence | Detection of lineage-specific protein markers. nih.gov | |

| Quantitative PCR (qPCR) | Measurement of the expression of lineage-specific genes. nih.gov | |

| Enzyme Activity Assays | Quantification of the activity of enzymes characteristic of the differentiated cell type. | |

| Morphological Analysis | Observation of changes in cell shape and appearance consistent with differentiation. creative-diagnostics.com | |

| Morphogenesis | ||

| 3D Cell Culture (Spheroids, Organoids) | Assessment of the formation and organization of three-dimensional structures. dkfz.de | |

| Time-Lapse Microscopy | Tracking of cell movements, shape changes, and interactions over time. elifesciences.org | |

| Analysis of Cytoskeletal Proteins | Staining and visualization of key cytoskeletal components like actin and tubulin. nih.gov | |

| Cell Adhesion Assays | Measurement of the strength and nature of cell-cell and cell-matrix interactions. nih.gov |

Preclinical Biological Research Applications of 4 Aminophlorizin

Application of 4-Aminophlorizin in In Vitro Biological Systems

Utilization in Cell Line-Based Assays for Mechanistic Studies

There is a lack of specific published research on the use of this compound in cell line-based assays to investigate its mechanism of action. Generic cell-based assays for SGLT inhibitors often utilize cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells that are engineered to express specific SGLT isoforms, such as SGLT1 or SGLT2. researchgate.netresearchgate.netsolvobiotech.com These assays are fundamental in determining the inhibitory potency and selectivity of compounds. For instance, a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), can be used to measure glucose uptake in these cells, and the inhibitory effect of a compound can be quantified. researchgate.netresearchgate.netnih.gov However, specific data from such assays for this compound are not documented in the available literature.

Employment in Primary Cell Culture Models for Pathway Elucidation

Information regarding the employment of this compound in primary cell culture models for the elucidation of biological pathways is not available in the reviewed scientific literature. Primary cells, such as normal human renal mixed epithelial cells, are valuable tools as they more closely represent the in vivo physiology of tissues compared to immortalized cell lines. lifelinecelltech.comnih.gov These models are instrumental for studying renal function, metabolism, and nephrotoxicity. lifelinecelltech.comnih.gov While the parent compound, phlorizin (B1677692), has been studied in primary cell cultures, for example, in activated human CD4+ T cells where it was shown to reduce glucose uptake and IFNγ release, similar studies specifically utilizing this compound have not been reported. frontiersin.org

Integration into Advanced Organoid and 3D Culture Models

There are no available scientific reports on the integration of this compound into advanced organoid and 3D culture models. Organoid models are increasingly being used in metabolic disease research as they can replicate the complex structure and function of organs like the liver, pancreas, and kidney. nih.govnih.govsochob.clmdpi.com These models hold significant promise for studying disease mechanisms and for drug screening. However, the application of this compound in such advanced in vitro systems has not yet been described in published research.

Role of this compound in In Vivo Animal Research Models

Similar to the in vitro data, specific research detailing the role of this compound in in vivo animal models is not present in the available scientific literature. The following sections reflect the type of studies that would be conducted, but for which no specific data on this compound exists.

Assessment of Pharmacodynamic Markers in Preclinical Animal Models

There is no published data on the assessment of pharmacodynamic markers for this compound in preclinical animal models. Pharmacodynamic studies are crucial to understand the biochemical and physiological effects of a drug on the body. For an SGLT inhibitor, key pharmacodynamic markers would include changes in urinary glucose excretion, blood glucose levels, and potentially effects on other metabolic parameters. While numerous studies have characterized the pharmacodynamics of other SGLT2 inhibitors, this information is not available for this compound.

Investigation of Biological Modulations in Animal Disease Models (e.g., metabolic, renal)

Specific investigations into the biological modulations of this compound in animal disease models for metabolic or renal conditions have not been reported. Animal models are essential for evaluating the therapeutic potential of new compounds. For metabolic diseases, models such as diabetic mice are used to assess a compound's ability to control hyperglycemia and other related complications. nih.gov For renal diseases, models like adenine-induced chronic kidney disease in rodents are employed to study potential nephroprotective effects. nih.govinotiv.com Although the parent compound, phlorizin, has been investigated in such models, there is no corresponding in vivo data available for this compound.

Systemic Biological Effects of this compound in Animal Systems for Mechanistic Insights

There is currently a lack of specific published research detailing the systemic biological effects of this compound in animal systems to elucidate its mechanisms of action. Preclinical investigations of phlorizin and its other derivatives typically focus on their impact on glucose homeostasis. These studies often measure parameters such as blood glucose levels, urinary glucose excretion, and changes in insulin sensitivity in various animal models of diabetes and metabolic syndrome. The overarching goal is to understand how inhibition of SGLT proteins in the kidneys and intestines translates to systemic metabolic benefits.

Comparative Research of this compound with Other Phlorizin Derivatives in Preclinical Settings

Direct comparative preclinical studies of this compound against other phlorizin derivatives are not found in the available scientific literature. Comparative research in this field is common and essential for identifying drug candidates with optimal efficacy and safety profiles. Such studies typically involve head-to-head comparisons of different analogs in standardized animal models to assess their relative potency in inhibiting SGLT1 and SGLT2, their selectivity, and their resulting physiological effects.

The development of various SGLT2 inhibitors, such as empagliflozin, canagliflozin (B192856), and dapagliflozin (B1669812), was built upon extensive comparative preclinical research of various phlorizin derivatives. This comparative approach allows researchers to understand how structural modifications to the phlorizin molecule influence its biological activity.

Below is a hypothetical data table illustrating the kind of comparative data that would be generated in such preclinical studies, based on the typical parameters evaluated for SGLT inhibitors.

Hypothetical Comparative Data of Phlorizin Derivatives in a Preclinical Rodent Model of Type 2 Diabetes

| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | 24-hour Urinary Glucose Excretion (mg/day) | Change in Fasting Blood Glucose (%) |

|---|---|---|---|---|---|

| Phlorizin | 200 | 100 | 2 | 5000 | -25% |

| Derivative A | 1500 | 5 | 300 | 8000 | -35% |

| Derivative B | 500 | 50 | 10 | 6500 | -30% |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Advanced Analytical and Spectroscopic Characterization of 4 Aminophlorizin for Research

Chromatographic and Mass Spectrometric Methodologies for 4-Aminophlorizin Analysis

Chromatographic and mass spectrometric methods are indispensable for both the qualitative and quantitative analysis of this compound, from verifying its purity after synthesis to measuring its concentration in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. myfoodresearch.commdpi.com Given the compound's polarity, imparted by the glucose moiety and multiple hydroxyl groups, combined with the aromatic aglycone, reversed-phase HPLC (RP-HPLC) is a particularly suitable technique. myfoodresearch.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is governed by the hydrophobic interactions of its aromatic rings with the stationary phase and its solubility in the mobile phase.

The separation can be optimized by adjusting the mobile phase composition, typically a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute the compound with a sharp peak while also separating it from more or less polar impurities.

Detection is commonly achieved using a UV detector, as the phenolic rings in this compound are strong chromophores. Purity is determined by the presence of a single major peak at the expected retention time, with the absence of significant secondary peaks.

Affinity chromatography represents another powerful separation technique, particularly for studying interactions. nih.gov While not a standard method for purity analysis, derivatives of aminophlorizin have been immobilized on chromatography supports to specifically capture and purify interacting proteins, such as the Na+/D-glucose cotransporter. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid modifier improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier; elutes the compound from the column. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~280 nm | The aromatic rings provide strong absorbance for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This table presents a typical set of starting conditions for method development and is not from a specific cited source.

Mass Spectrometry (MS) is a highly sensitive and specific technique for both confirming the identity (molecular weight) and quantifying the concentration of this compound in complex samples, such as cell lysates or plasma. neu.edu.tr When coupled with liquid chromatography (LC-MS), it provides a robust analytical platform.

For identity confirmation, high-resolution mass spectrometry (HRMS) can determine the compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. The impact of high-energy electrons can cause the molecule to lose an electron, forming a radical cation known as the molecular ion (M+•), which provides the molecular weight. neu.edu.tr

For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in a mode known as Multiple Reaction Monitoring (MRM). In this approach, the first mass spectrometer selects the precursor ion (the molecular ion of this compound), which is then fragmented. A second mass spectrometer then monitors for a specific, characteristic fragment ion. This process is highly specific and significantly reduces background noise, enabling accurate quantification even at very low concentrations.

Table 2: Predicted Mass Spectrometric Data for this compound

| Ion Type | Predicted m/z | Description |

| [M+H]⁺ | 452.1606 | Protonated molecular ion (C₂₁H₂₆NO₁₀) in positive ion mode. This is the precursor ion often selected in MS/MS experiments. |

| [M+Na]⁺ | 474.1425 | Sodium adduct of the molecular ion, also common in positive ion mode. |

| [M-H]⁻ | 450.1457 | Deprotonated molecular ion in negative ion mode. |

| Fragment Ion | 289.0918 | Corresponds to the aglycone moiety [C₁₅H₁₃O₅]⁻ after cleavage of the glycosidic bond. |

| Fragment Ion | 163.0399 | Corresponds to the dehydrated glucose moiety [C₆H₇O₅]⁻. |

The m/z values are calculated based on the chemical formula C₂₁H₂₅NO₁₀ and are theoretical. The fragmentation pattern is a prediction based on common glycoside fragmentation pathways.

Spectroscopic Techniques for Structural Elucidation and Interaction Studies of this compound

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its covalent structure, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. msu.edu Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the glucose unit, the two aromatic rings (A and B rings of the phlorizin (B1677692) backbone), and the methylene (B1212753) protons of the propanone linker. The chemical shifts (δ) and spin-spin splitting patterns are diagnostic. For example, the protons on the aromatic ring bearing the amino group would show shifts and coupling constants characteristic of their substitution pattern. researchgate.netrsc.org The anomeric proton of the glucose moiety would appear as a doublet at a characteristic downfield shift.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of carbonyl carbons, aromatic carbons (both substituted and unsubstituted), and the carbons of the sugar ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound (in DMSO-d₆)

| Moiety | Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Ring A | ¹H | 6.5 - 7.5 | Chemical shifts are influenced by the amino group and other substituents. |

| ¹³C | 110 - 150 | Includes signals for carbons attached to oxygen, nitrogen, and other carbons. | |

| Aromatic Ring B | ¹H | 6.0 - 7.0 | Protons are shielded by hydroxyl groups. |

| ¹³C | 100 - 160 | Includes signals for carbons attached to oxygen and the carbonyl group. | |

| Glucose | ¹H (anomeric) | ~4.9 | Appears as a doublet due to coupling with the adjacent proton. |

| ¹H (other) | 3.0 - 4.5 | A complex region of overlapping multiplets for the other sugar protons. | |

| ¹³C | 60 - 105 | Includes the anomeric carbon (~100 ppm) and other sugar carbons. | |

| Propanone Linker | ¹H (CH₂) | 2.8 - 3.5 | Two sets of signals, likely appearing as triplets or more complex multiplets. |

| ¹³C (C=O) | >190 | The carbonyl carbon is highly deshielded and appears far downfield. | |

| ¹³C (CH₂) | 30 - 50 | Aliphatic carbon signals. |

These are predicted values based on general NMR principles and data for similar structures. msu.edursc.orglibretexts.org The exact values would need to be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic rings in this compound. Benzene and its derivatives exhibit characteristic absorption bands associated with their π-electron systems. up.ac.za The presence of hydroxyl and amino substituents (auxochromes) on the aromatic rings shifts the absorption maxima to longer wavelengths (a bathochromic shift) and increases the absorption intensity. The UV-Vis spectrum is useful for confirming the integrity of the aromatic system and for quantitative analysis using the Beer-Lambert law.

Table 4: Characteristic Spectroscopic Data for this compound

| Spectroscopy | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| Infrared (IR) | O-H stretch (phenolic, alcoholic) | ~3200-3600 (broad) | Hydroxyl groups |

| N-H stretch (primary amine) | ~3300-3500 (two bands) | Amino group | |

| Aromatic C-H stretch | ~3000-3100 | C-H bonds on the aromatic rings | |

| Aliphatic C-H stretch | ~2850-2960 | C-H bonds in the sugar and linker | |

| C=O stretch (ketone) | ~1630-1650 | Carbonyl group conjugated with the aromatic ring | |

| Aromatic C=C stretch | ~1450-1600 | Benzene rings | |

| C-O stretch (ether, alcohol) | ~1000-1300 | Glycosidic bond and hydroxyl groups | |

| UV-Visible (in Methanol) | π → π* transitions | λₘₐₓ ≈ 280-290 nm | Main absorption band from the substituted aromatic rings. msu.eduup.ac.za |

| λₘₐₓ ≈ 220-230 nm | Secondary absorption band. up.ac.za |

These values are typical for the assigned functional groups and chromophores and may vary slightly based on the specific molecular environment and solvent.

Advanced Imaging and Tracing Techniques for this compound in Biological Research

The unique chemical structure of this compound, particularly its primary amino group, makes it a versatile tool for advanced imaging and tracing studies aimed at understanding its biological targets and mechanism of action.

Fluorescence Imaging: The primary amine serves as a chemical handle for covalent modification. It can be readily reacted with N-hydroxysuccinimide (NHS)-ester or isothiocyanate derivatives of various fluorescent dyes (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes). The resulting fluorescently-labeled this compound conjugate can be used in a variety of imaging applications, including fluorescence microscopy and live-cell imaging, to visualize its localization within cells or tissues and to track its movement in real-time. jneurology.com

Photoaffinity Labeling: A powerful technique for identifying the binding partners of a ligand is photoaffinity labeling. The amino group of this compound can be chemically converted into a photo-reactive azido (B1232118) group, creating 4-azidophlorizin. nih.gov This analog can be introduced to a biological system where it binds to its target protein. Upon irradiation with UV light, the azido group forms a highly reactive nitrene, which covalently crosslinks the probe to the binding site of the target protein. Subsequent purification and analysis by mass spectrometry can then identify the labeled protein. nih.gov

Single-Molecule Force Spectroscopy: The amino group also enables the tethering of this compound to the tip of an atomic force microscope (AFM). nih.gov This allows for the direct measurement of the interaction forces between a single this compound molecule and its target transporter on a cell surface. nih.gov By measuring the unbinding forces at different conditions, researchers can gain insight into the kinetics (k_off) and the energy landscape of the ligand-receptor binding pocket, providing a level of detail unattainable with ensemble methods. nih.gov These advanced techniques transform this compound from a simple inhibitor into a sophisticated probe for molecular and cellular biology research. nih.govnih.gov

Fluorescence-Based Imaging of this compound Localization

Fluorescence-based imaging is a powerful technique for visualizing and tracking molecules within biological systems, such as cells and tissues. nih.govwikipedia.org While direct studies detailing the intrinsic fluorescence of this compound for imaging are not extensively documented, its structural characteristics and the known properties of similar compounds suggest its potential as a fluorescent probe.

Compounds with aromatic ring systems and amine functionalities, such as this compound, often possess fluorescent properties. The 4-amino group, in particular, can be exploited for conjugation with fluorophores to create highly specific and bright molecular probes for imaging the localization of sodium-glucose cotransporters (SGLTs). Phlorizin and its derivatives are well-established inhibitors of SGLTs. rsc.orgresearchgate.net Therefore, a fluorescently-labeled this compound could be used to map the distribution and dynamics of SGLT proteins on the cell surface using techniques like fluorescence microscopy.

Furthermore, the interaction of this compound with its target transporter could potentially alter its fluorescent properties. Such environment-sensitive fluorescence would be invaluable for studying the conformational changes that transporters undergo during inhibitor binding. nih.gov Single-molecule force spectroscopy studies have already provided detailed insights into the binding kinetics and energy landscapes of the aminophlorizin-SGLT1 interaction, revealing temperature-sensitive conformations of the inhibitor binding sites. nih.govnih.gov These biophysical data complement what could be learned from fluorescence imaging, providing a more complete picture of the molecular interactions.

| Parameter | 10 °C | 25 °C | 37 °C |

| Binding Probability (%) | 16.9 ± 1.55 | 11.13 ± 1.00 | 19.38 ± 3.2 |

| Dissociation Rate (k_off) (s⁻¹) | 1.15 ± 0.1 | 1.0 ± 0.05 | 0.61 ± 0.03 |

| Width of Energy Barrier (x_β) (Å) | 3.23 ± 0.06 | Not Reported | 2.93 ± 0.04 |

| Data derived from single-molecule force spectroscopy studies of aminophlorizin on mal-PEG1300 interacting with rbSGLT1. nih.gov |

Radiotracer Development for this compound

The development of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of biological processes in vivo. nih.govnih.gov Given its high affinity for SGLTs, this compound is a prime candidate for development as a radiotracer to image SGLT expression.

The process of developing a radiotracer involves labeling a target molecule with a positron-emitting or gamma-emitting radionuclide. mdpi.com The presence of an amino group on the this compound molecule provides a convenient site for radiolabeling. For PET imaging, this could involve the introduction of Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]), two of the most commonly used radionuclides in clinical and preclinical research. nih.gov

For example, a common strategy would be the synthesis of an [¹⁸F]fluoro-derivative of this compound. This could be achieved through various established radiochemical methods. Once synthesized, an [¹⁸F]-labeled this compound tracer could be used to:

Quantify SGLT density: PET imaging with this tracer could provide quantitative information on the expression levels of SGLT1 and SGLT2 in various organs, such as the intestine, kidneys, and potentially the heart and brain where SGLT1 is also expressed. researchgate.net

Study disease states: Altered SGLT expression is implicated in diseases like diabetes and cancer. A this compound-based radiotracer would be a valuable tool for studying these conditions and for monitoring the response to therapies that target SGLTs. nih.gov

Evaluate new drugs: The tracer could be used in drug development to assess the occupancy of SGLT inhibitors at their target site, helping to determine appropriate dosing and efficacy.

The development pipeline for such a tracer would involve radiosynthesis, in vitro validation of its binding properties, and preclinical imaging in animal models to assess its biodistribution, pharmacokinetics, and targeting specificity before any potential translation to human studies. springermedizin.demediso.com

Computational and Theoretical Investigations Pertaining to 4 Aminophlorizin

Molecular Modeling and Docking Simulations of 4-Aminophlorizin with Biological Targets

Molecular modeling encompasses a range of computational techniques used to simulate and predict the properties and behavior of molecules. atomistica.online A key application within this field is molecular docking, a method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. jscimedcentral.com This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action by predicting binding affinity and interaction patterns. mdpi.com

The primary biological targets for phlorizin (B1677692) and its derivatives are the sodium-glucose cotransporters (SGLTs), specifically SGLT1 and SGLT2. nih.gov These proteins are responsible for glucose reabsorption, and their inhibition is a key mechanism for managing blood glucose levels. isfcppharmaspire.com Phlorizin itself is a potent, naturally occurring inhibitor of these transporters. google.com

Docking studies have been performed to understand the interaction between SGLT inhibitors and their target proteins. In silico studies using the Schrödinger software suite have explored the binding of inhibitors to the SGLT2 protein (PDB ID: 3DH4). isfcppharmaspire.com These simulations revealed that the parent compound, phlorizin, is a highly potent inhibitor with a strong docking score. isfcppharmaspire.com The binding of inhibitors like phlorizin generally involves the sugar moiety fitting into the protein's sugar pocket, while the aglycon tail occupies the extracellular vestibule. d-nb.info

While specific docking studies for this compound are not available in the reviewed literature, the data from phlorizin and other SGLT2 inhibitors provide a strong basis for theoretical analysis. The introduction of a 4-amino group to the A-ring of the phlorizin aglycon would alter its electronic and steric properties. This amino group could potentially form additional hydrogen bonds or electrostatic interactions with amino acid residues in the binding site, which could either enhance or modify its binding affinity and selectivity for SGLT1 versus SGLT2. For instance, studies have identified key amino acid residues such as Asn64, Ser66, and Tyr263 as being important for the binding of inhibitors to SGLT2. isfcppharmaspire.com The interaction of the 4-amino group with these or other residues would be a critical determinant of its inhibitory profile.

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues (PDB ID: 3DH4) |

| Phlorizin | SGLT2 | -12.118 | Asn64, Ser66, Ala63, Ser91, Tyr263, Glu88, Gln428 isfcppharmaspire.com |

| Canagliflozin (B192856) | SGLT2 | -57.180 (dG binding) | Not specified isfcppharmaspire.com |

| Dapagliflozin (B1669812) | SGLT2 | Not specified | Not specified d-nb.info |

Table 1: Comparative docking scores and interaction data for selected SGLT2 inhibitors. The dG binding value for Canagliflozin represents MM/GBSA data.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. plos.org By systematically modifying parts of a molecule, researchers can identify which functional groups and structural features are essential for its effects. mesamalaria.org Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate chemical structure with a defined activity, such as inhibitory potency. chemmethod.comresearchgate.net These models use molecular descriptors—numerical values that represent the physicochemical properties of a compound—to predict the activity of novel molecules before they are synthesized. researchgate.net

The SAR of phlorizin has been a subject of study, revealing that its glucose moiety is an essential component for potent inhibition of sugar transport. google.comuky.edu The development of clinically used SGLT2 inhibitors, such as dapagliflozin and canagliflozin, was the result of extensive SAR studies on phlorizin analogues. These studies focused on modifying the aglycon portion to improve selectivity for SGLT2 over SGLT1 and to enhance metabolic stability, as phlorizin itself is susceptible to degradation in the intestine. mdpi.com

For this compound analogues, SAR and QSAR studies would be invaluable for optimizing its structure. The introduction of the amino group at the 4-position of the A-ring is a key modification. Further alterations could involve:

Substitution on the Amino Group: Introducing alkyl or acyl groups to the nitrogen could modulate its basicity, hydrogen bonding capacity, and steric profile.

Changes to the Glucose Moiety: While the glucose part is considered essential, minor modifications could be explored, although this is less common in the development of gliflozins. mdpi.com

A patent describing phlorizin derivatives includes compounds with a primary amine moiety, highlighting the interest in exploring such modifications to create new pharmacological agents. google.comuky.edu QSAR models for a series of this compound analogues would typically involve calculating a range of descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. These descriptors would then be used to build a regression model to predict biological activity, guiding the design of more potent and selective inhibitors. chemmethod.com

| Structural Modification on this compound | Potential Impact on Activity (Hypothetical) | Rationale |

| Alkylation of 4-amino group | May increase or decrease affinity/selectivity | Alters steric bulk and hydrogen bond donor capacity. |

| Acylation of 4-amino group | Likely to decrease basicity and alter electronic character | Neutralizes the positive charge at physiological pH, potentially changing electrostatic interactions. |

| Substitution on the B-ring | Could modulate hydrophobic interactions | Affects the overall shape and lipophilicity of the aglycon tail. |

| Replacement of ether linkage | Could improve metabolic stability | The ether bond can be a site of metabolic cleavage. |

Table 2: Conceptual Structure-Activity Relationship considerations for analogues of this compound.

Quantum Chemical Calculations and Spectroscopic Prediction for this compound

Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and properties of molecules. wikipedia.orgkallipos.gr These methods, such as Density Functional Theory (DFT), provide detailed information that complements experimental findings and can predict phenomena that are difficult to observe directly. nrel.gov For this compound, these calculations can offer fundamental insights into its intrinsic chemical nature.

Key properties that can be determined for this compound using quantum chemistry include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms. nrel.gov

Electron Distribution: Generation of electrostatic potential maps to visualize electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions like hydrogen bonding.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates chemical stability and susceptibility to electronic excitation. chemrxiv.org

Atomic Charges and Spin Densities: These calculations quantify the charge distribution across the molecule, which is essential for modeling interactions with biological receptors. nrel.gov

This information is vital for building accurate parameters for molecular mechanics force fields used in docking simulations and for developing robust QSAR models. kit.edu For example, understanding the precise electron distribution on the 4-amino group and the adjacent phenolic hydroxyls can help predict their roles in binding to SGLT proteins.

Furthermore, quantum chemical calculations can be used for spectroscopic prediction. By calculating vibrational frequencies, it is possible to predict the infrared (IR) spectrum of a molecule. kallipos.gr This predicted spectrum can be compared with experimental data to confirm the structure of a synthesized compound. Machine learning approaches are also being developed to predict spectroscopic constants based on molecular structure, demonstrating the growing synergy between computational chemistry and artificial intelligence. mpg.dearxiv.org

| Computational Method | Predicted Property for this compound | Potential Application |

| Density Functional Theory (DFT) | Optimized 3D geometry, electronic structure | Understanding molecular shape and stability. nrel.gov |

| Electrostatic Potential Mapping | Visualization of charge distribution | Predicting sites for hydrogen bonding and electrostatic interactions. |

| Frontier Orbital Analysis (HOMO/LUMO) | Energy levels and distribution of frontier orbitals | Assessing chemical reactivity and electronic properties. chemrxiv.org |

| Vibrational Frequency Calculation | Predicted Infrared (IR) spectrum | Aiding in structural confirmation and characterization. kallipos.gr |

Table 3: Overview of potential quantum chemical calculations for this compound and their applications.

Future Research Directions and Research Tool Development with 4 Aminophlorizin

Development of 4-Aminophlorizin as a Novel Chemical Biology Probe

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. eubopen.orgfrontiersin.org The development of this compound into such a probe represents a significant step forward in studying transporters like the sodium-glucose cotransporters (SGLTs).

In one pioneering study, "aminophlorizin" was utilized as a molecular probe to investigate the binding dynamics of the sodium-glucose cotransporter 1 (SGLT1) at a single-molecule level. nih.gov Researchers tethered aminophlorizin to the tip of an atomic force microscope (AFM) to directly measure the forces and kinetics of its interaction with SGLT1 expressed in living cells. nih.govnih.govmdpi.com This approach allowed for the detailed characterization of the inhibitor's binding properties under different temperatures, revealing distinct conformational states of the transporter. nih.govmdpi.com

The key characteristics of an effective chemical probe include potency, selectivity, and a well-understood mechanism of action. The use of aminophlorizin in these single-molecule force spectroscopy experiments demonstrates its utility in elucidating the precise mechanics of transporter-inhibitor interactions, a hallmark of a valuable chemical biology tool. nih.govnih.govmdpi.com Future development could involve synthesizing derivatives of this compound with enhanced properties, such as the incorporation of fluorescent tags or photoaffinity labels, to enable a wider range of applications in cellular imaging and proteomics. frontiersin.org

Table 1: Properties of Aminophlorizin as a Chemical Probe for SGLT1

| Property | Description | Research Application | Reference(s) |

| Target | Sodium-Glucose Cotransporter 1 (SGLT1) | Studying glucose transport mechanisms. | nih.govresearchgate.net |

| Methodology | Single-Molecule Force Spectroscopy (AFM) | Measuring binding forces and kinetics. | nih.govnih.govmdpi.com |

| Key Finding | Temperature-dependent changes in binding kinetics reveal different transporter conformations. | Elucidating the dynamic nature of SGLT1. | nih.govmdpi.com |

| Potential | Can be modified with reporter tags (e.g., fluorescent dyes) for broader applications. | Cellular imaging and proteomic profiling. | frontiersin.org |

Potential for this compound in Target Identification and Validation Studies

Target identification and validation are critical early steps in the drug discovery process, confirming that modulating a specific biological target can produce a therapeutic effect. researchgate.netcancer.gov this compound and its analogs hold promise in both identifying new targets and validating known ones.

The detailed studies of aminophlorizin's interaction with SGLT1 serve as a prime example of target validation. nih.govmdpi.com By characterizing the binding site and the conformational changes induced by the inhibitor, these studies reinforce the role of SGLT1 as the direct target and provide a deeper understanding of its function. mdpi.comrsc.org This knowledge is crucial for designing more selective and potent inhibitors.

Beyond validating known targets, derivatives of this compound could be instrumental in discovering novel biological targets. Photoaffinity labeling, a powerful technique for target identification, involves using a chemical probe that can covalently bind to its target upon light activation. nih.gov A photoactivatable version of this compound could be synthesized to "capture" its binding partners in a cellular context, which can then be identified using mass spectrometry. nih.gov

Furthermore, computational approaches offer a promising avenue for new target discovery. A recent in silico study on dihydrochalcones, the chemical class to which phlorizin (B1677692) belongs, successfully predicted several previously unknown protein targets, which were later experimentally validated. biorxiv.org This suggests that similar computational screening methods could be applied to this compound to generate hypotheses about its potential off-target effects or novel therapeutic applications, expanding its biological space. biorxiv.org

Integration of this compound in Systems Biology and Multi-Omics Research

Systems biology aims to understand the broader biological context by integrating data from various "omics" platforms, such as proteomics (the study of proteins) and metabolomics (the study of metabolites). nih.govresearchgate.net The application of SGLT inhibitors has already been explored through multi-omics approaches to understand their system-wide effects. researchgate.netfrontiersin.org

For instance, multi-omics analyses of cells treated with SGLT2 inhibitors like canagliflozin (B192856) have revealed significant alterations in metabolic pathways, including the electron transport system and fatty acid β-oxidation. frontiersin.org Similarly, studies integrating metabolomics and proteomics have been used to investigate the metabolic changes in response to various stimuli, providing a comprehensive picture of the cellular response. science.gov

Integrating this compound into such multi-omics workflows could provide invaluable insights into its mechanism of action beyond simple target inhibition. By analyzing the changes in the proteome and metabolome of cells or tissues upon treatment with this compound, researchers could:

Identify downstream signaling pathways affected by SGLT1 inhibition.

Uncover unexpected off-target effects.

Discover biomarkers to monitor the compound's activity in vivo.

Build comprehensive models of its biological effects. cancer.gov

This holistic approach is essential for fully understanding the physiological consequences of modulating SGLT1 and for predicting both the therapeutic potential and possible side effects of this compound-based compounds.

Table 2: Potential Multi-Omics Applications for this compound

| Omics Field | Research Question | Potential Outcome | Reference(s) |

| Proteomics | Which protein expression levels change after this compound treatment? | Identification of downstream pathways and off-targets. | frontiersin.orgscience.gov |

| Metabolomics | How does this compound alter the cellular metabolic profile? | Understanding of systemic metabolic shifts and biomarker discovery. | researchgate.netfrontiersin.org |

| Transcriptomics | Which genes are up- or down-regulated in response to the compound? | Insight into the genetic regulation of cellular response. | researchgate.net |

| Integrated Analysis | How do the changes in genes, proteins, and metabolites correlate? | A comprehensive model of the compound's biological impact. | nih.govcancer.gov |

Unexplored Research Avenues and Hypotheses on this compound's Biological Roles

While the primary known target of phlorizin and its derivatives is the SGLT family, there is growing evidence that these compounds may possess other biological activities. mdpi.com This opens up several unexplored research avenues for this compound.

One area of interest is the potential for antimicrobial or anti-biofilm activity. A study on phloretin, the aglycone of phlorizin, and phlorizin itself demonstrated their ability to disrupt the biofilms of Porphyromonas gingivalis, a key pathogen in periodontitis. mdpi.com This was achieved in part by interfering with bacterial quorum sensing. mdpi.com It is plausible that this compound could share these or similar properties, which warrants further investigation.

Additionally, the discovery of novel protein targets for the broader dihydrochalcone (B1670589) class through computational methods suggests that this compound may interact with proteins unrelated to glucose transport. biorxiv.org Potential new targets could include enzymes involved in inflammation or steroid metabolism, such as 5-lipoxygenase and 17β-hydroxysteroid dehydrogenase. biorxiv.org Experimental validation of these predicted interactions could uncover entirely new therapeutic applications for this compound.

Future research should focus on:

Screening this compound against a broad panel of bacterial and fungal species to assess its antimicrobial spectrum.

Conducting unbiased, proteome-wide screening techniques, such as thermal proteome profiling, to identify all cellular proteins that bind to this compound. mdpi.com

Investigating the effects of this compound in disease models beyond diabetes, such as inflammatory diseases or certain types of cancer, based on newly identified targets. frontiersin.org

By pursuing these unexplored avenues, the scientific community can continue to unlock the full potential of this compound as both a powerful research tool and a lead compound for future drug development.

Q & A

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across different model systems?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., cell lines, animal models) to isolate variables. Use transcriptomics/proteomics to identify pathway-specific interactions. Apply contradiction analysis frameworks (e.g., TRIZ) to evaluate empirical inconsistencies and refine hypotheses .

Q. What strategies optimize in vivo bioavailability and pharmacokinetic profiling of this compound?

- Methodological Answer : Employ LC-MS/MS for plasma concentration analysis in rodent models. Adjust formulations (e.g., nanoencapsulation, prodrug derivatives) to enhance absorption. Monitor metabolites via mass fragmentation patterns and correlate with pharmacodynamic outcomes (e.g., target engagement assays) .

Q. How should researchers design experiments to distinguish between on-target and off-target effects of this compound in complex biological systems?

- Methodological Answer : Utilize CRISPR/Cas9 knockouts or RNAi silencing of the putative target gene. Pair this with competitive binding assays (e.g., SPR, ITC) to confirm specificity. Cross-validate findings using orthogonal assays (e.g., thermal shift assays for protein-ligand interactions) .

Q. What ethical and data management practices are critical for human studies involving this compound derivatives?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Store raw datasets in repositories like Chemotion or RADAR4Chem with metadata tagging. For clinical trials, ensure IRB approval, anonymize participant data, and predefine data destruction protocols (e.g., encrypted deletion after 5 years) .

Data Analysis and Interpretation

Q. Which statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) for curve fitting. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance over statistical significance alone .

Q. How can researchers mitigate batch-to-batch variability in this compound for longitudinal studies?

- Methodological Answer : Implement strict quality control (QC) protocols, including batch-specific COAs (Certificates of Analysis). Use internal standards during synthesis and validate each batch via comparative NMR/HPLC. Store compounds under inert conditions (e.g., argon, −80°C) to prevent degradation .

Resource Guidance

Q. Where can researchers access authoritative spectral libraries and synthetic protocols for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products